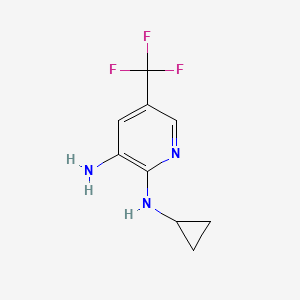

N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine

Description

Properties

Molecular Formula |

C9H10F3N3 |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

2-N-cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine |

InChI |

InChI=1S/C9H10F3N3/c10-9(11,12)5-3-7(13)8(14-4-5)15-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) |

InChI Key |

AUCJTNKXQZZITP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C=C(C=N2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediates

A crucial intermediate in the synthesis is 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be prepared via a multi-step chlorination and fluorination process starting from 2-chloro-5-(chloromethyl)pyridine. The process involves:

Step 1: Chlorination of 2-chloro-5-(chloromethyl)pyridine

The raw material is heated and stirred in a reactor while chlorine gas is introduced at controlled rates (15–40 kg/h) and temperatures (75–80°C). This step converts the chloromethyl group to a trichloromethyl group, yielding 2-chloro-5-(trichloromethyl)pyridine.Step 2: On-ring chlorination

The intermediate is transferred to a chlorination vessel where antimony trichloride is used as a catalyst to facilitate chlorination at the 2 and 3 positions of the pyridine ring. Reaction temperatures are maintained between 125–140°C, and chlorine gas is passed through at 20–30 kg/h. This step produces 2,3-dichloro-5-(trichloromethyl)pyridine.Step 3: Fluorination

The chlorinated intermediate undergoes fluorination in a fluorination vessel by introducing hydrogen fluoride gas at 120–135°C. The fluorination converts the trichloromethyl group to a trifluoromethyl group, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.Step 4: Purification

The reaction mixture is washed, subjected to steam distillation, pH adjusted to 6–8, and distilled in a rectifying column to obtain the purified product.

This method is energy-efficient, offers high yield and purity, and allows recycling of antimony trichloride catalyst, reducing production costs.

| Step | Reaction Conditions | Key Reagents | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | 75–80°C, Cl2 15–40 kg/h | 2-chloro-5-(chloromethyl)pyridine, Cl2 | 2-chloro-5-(trichloromethyl)pyridine | Chlorination of methyl group |

| 2 | 125–140°C, Cl2 20–30 kg/h, SbCl3 catalyst | 2-chloro-5-(trichloromethyl)pyridine, Cl2, SbCl3 | 2,3-dichloro-5-(trichloromethyl)pyridine | On-ring chlorination |

| 3 | 120–135°C, HF gas | 2,3-dichloro-5-(trichloromethyl)pyridine, HF | 2,3-dichloro-5-(trifluoromethyl)pyridine | Fluorination |

| 4 | pH 6–8, steam distillation | Reaction mixture | Purified 2,3-dichloro-5-(trifluoromethyl)pyridine | Purification |

Introduction of Amino Groups at Positions 2 and 3

Following the preparation of the trifluoromethyl-substituted pyridine intermediate, the amino groups at the 2 and 3 positions are introduced typically via nucleophilic aromatic substitution or reduction of nitro precursors. Specific details on this step for N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine are less documented in open literature but generally involve:

- Conversion of chloro substituents at positions 2 and 3 to amino groups using ammonia or amine sources under elevated temperature and pressure.

- Catalytic hydrogenation of nitro-substituted intermediates if applicable.

Cyclopropyl Substitution at the Nitrogen Atom

The cyclopropyl group is introduced at the nitrogen atom of the pyridine ring, which can be achieved by:

- Alkylation of the pyridine nitrogen with cyclopropyl halides or cyclopropyl-containing reagents under basic conditions.

- Careful control of reaction conditions to avoid over-alkylation or side reactions.

This step is critical as the cyclopropyl substitution significantly affects the compound’s chemical behavior and biological activity.

- The use of antimony trichloride as a catalyst in the on-ring chlorination step significantly improves reaction speed and yield compared to traditional catalysts, reducing production time and cost.

- The fluorination step using hydrogen fluoride gas is highly selective for converting trichloromethyl to trifluoromethyl groups, essential for the desired trifluoromethyl substitution.

- The multi-step process allows for high purity and yield of the trifluoromethyl-substituted pyridine intermediate, which is a key precursor for further functionalization.

- The cyclopropyl substitution at the nitrogen atom is a unique feature that requires precise synthetic control to maintain the integrity of the pyridine ring and the trifluoromethyl group.

| Parameter | Range/Value | Comments |

|---|---|---|

| Chlorination temperature | 75–140°C | Stepwise chlorination with temperature control |

| Chlorine gas flow rate | 15–40 kg/h | Controlled to optimize chlorination |

| Catalyst | Antimony trichloride | Used for on-ring chlorination |

| Fluorination temperature | 120–135°C | HF gas used for fluorination |

| pH during purification | 6–8 | Ensures product stability |

| Cyclopropylation conditions | Basic medium, controlled alkylation | To introduce cyclopropyl group at nitrogen |

The preparation of this compound involves a sophisticated multi-step synthetic route starting from chloromethylpyridine derivatives, proceeding through chlorination, fluorination, amination, and cyclopropylation steps. The use of antimony trichloride as a catalyst and controlled fluorination conditions are critical for obtaining high-purity trifluoromethyl-substituted pyridine intermediates. Subsequent functionalization introduces the amino groups and cyclopropyl substitution, yielding the target compound with unique chemical properties suitable for advanced applications.

Chemical Reactions Analysis

Types of Reactions

N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired outcome but often involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine and its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | N2: Cyclopropyl; 5: CF₃ | C₉H₁₀F₃N₃ | ~217.18* | N/A | N/A | N/A |

| N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | N2: Methyl; 5: CF₃ | C₇H₈F₃N₃ | 191.15 | 172648-55-4 | 285.48 | 1.386 |

| 5-(Trifluoromethyl)pyridine-2,3-diamine | 2,3: NH₂; 5: CF₃ | C₆H₅F₃N₂ | 168.12 | 107867-51-6 | N/A | N/A |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 2: NH₂; 3: Cl; 5: CF₃ | C₆H₄ClF₃N₂ | 202.56 | 79456-26-1 | N/A | N/A |

| 2-Amino-4-(trifluoromethyl)pyridine | 2: NH₂; 4: CF₃ | C₆H₅F₃N₂ | 168.12 | 106447-97-6 | N/A | N/A |

*Estimated based on structural analogs.

Key Structural and Functional Differences:

Substituent Effects at N2 Position: Cyclopropyl vs. Methyl: The cyclopropyl group in the target compound increases steric hindrance compared to the methyl group in its analog (CAS 172648-55-4). This may reduce nucleophilic reactivity at the amine while enhancing lipophilicity and metabolic stability .

Positional Isomerism :

- 5-CF₃ vs. 4-CF₃ (CAS 106447-97-6) : The trifluoromethyl group at the 5-position (target compound) versus the 4-position alters electronic distribution, affecting hydrogen-bonding interactions and solubility. Pyridine derivatives with 5-CF₃ groups are often prioritized in drug design due to optimized pharmacokinetic profiles .

Biological Activity

N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine is a heterocyclic compound that has gained attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10F3N3

- Molecular Weight : 217.19 g/mol

- IUPAC Name : 2-N-cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine

- InChI Key : AUCJTNKXQZZITP-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of certain enzymes or receptors, influencing various biochemical pathways. This mechanism is crucial for its potential applications in medicinal chemistry and pharmacology.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of trifluoromethyl pyrimidines have shown activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/mL . While specific data on this compound is limited, the structural similarities suggest it may possess comparable activities.

Antimicrobial and Insecticidal Activity

Compounds with trifluoromethyl groups often demonstrate enhanced antimicrobial and insecticidal activities. For example, studies have shown that related compounds exhibit antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% in some cases . The potential for this compound to function similarly warrants further investigation.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.